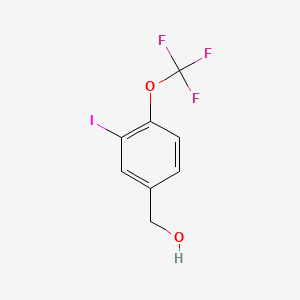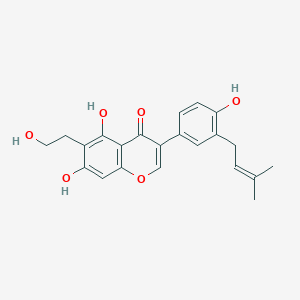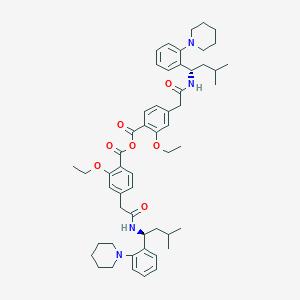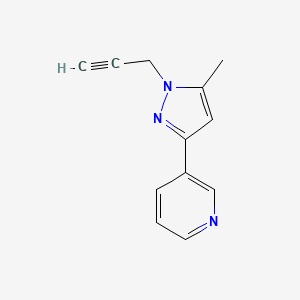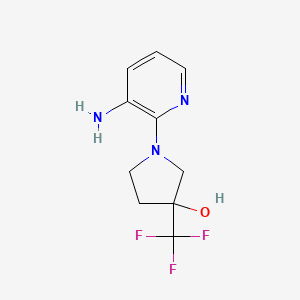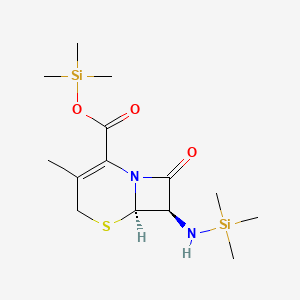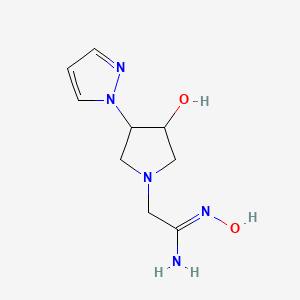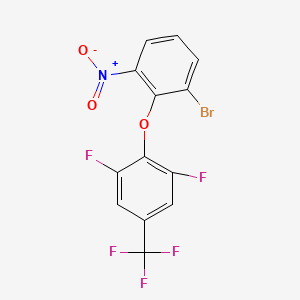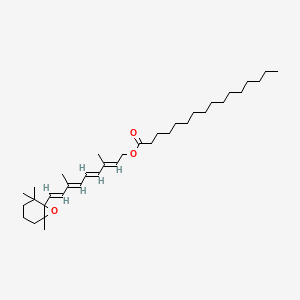
5,6 Epoxy Vitamin A Palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6 Epoxy Vitamin A Palmitate is a derivative of Vitamin A, specifically retinyl palmitate, which has undergone epoxidation at the 5,6 position. This compound is known for its stability and is used in various scientific research applications. It is an important compound in the study of Vitamin A derivatives and their effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6 Epoxy Vitamin A Palmitate typically involves the epoxidation of retinyl palmitate. This can be achieved through the reaction of retinyl palmitate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,6 Epoxy Vitamin A Palmitate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring.
Major Products Formed
Oxidation: Further oxidized derivatives of retinyl palmitate.
Reduction: Diols formed from the opening of the epoxide ring.
Substitution: Various substituted retinyl palmitate derivatives.
Aplicaciones Científicas De Investigación
5,6 Epoxy Vitamin A Palmitate is used in a wide range of scientific research applications:
Chemistry: It is studied for its reactivity and stability compared to other Vitamin A derivatives.
Biology: It is used to study the effects of Vitamin A derivatives on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: It is used in the formulation of fortified foods and supplements to enhance Vitamin A stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 5,6 Epoxy Vitamin A Palmitate involves its interaction with cellular receptors and enzymes. The epoxide group can react with nucleophiles in the cell, leading to the formation of various metabolites. These metabolites can then interact with nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Retinyl Palmitate: The parent compound of 5,6 Epoxy Vitamin A Palmitate.
Retinyl Acetate: Another ester of retinol, used for similar applications.
Retinoic Acid: An oxidized form of Vitamin A with distinct biological activities.
Uniqueness
This compound is unique due to its epoxide group, which imparts different chemical reactivity and stability compared to other Vitamin A derivatives. This makes it a valuable compound for studying the effects of epoxidation on Vitamin A activity and stability.
Propiedades
Fórmula molecular |
C36H60O3 |
|---|---|
Peso molecular |
540.9 g/mol |
Nombre IUPAC |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33(37)38-30-26-32(3)23-20-22-31(2)25-29-36-34(4,5)27-21-28-35(36,6)39-36/h20,22-23,25-26,29H,7-19,21,24,27-28,30H2,1-6H3/b23-20+,29-25+,31-22+,32-26+ |
Clave InChI |
XLBDTOMRSRJZBH-NMJHGEKWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
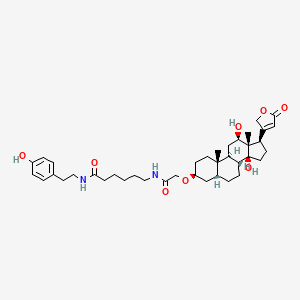
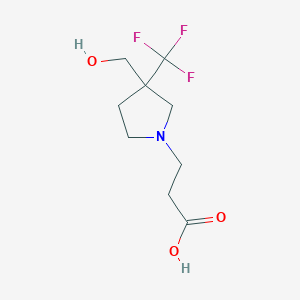
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
